molecular formula C10H11LiNO2 B8299663 lithium (S)-(-)-4-benzyl-2-oxazolidinone

lithium (S)-(-)-4-benzyl-2-oxazolidinone

Cat. No.: B8299663
M. Wt: 184.2 g/mol
InChI Key: NTAOXHNZYUQALL-FVGYRXGTSA-N
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Description

Lithium (S)-(-)-4-benzyl-2-oxazolidinone is a chiral auxiliary widely employed in asymmetric synthesis to achieve stereochemical control. Its molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol), with a CAS registry number of 90719-32-7 . The compound is a white to light-yellow crystalline solid with a melting point of 87–90 °C and a density of 1.2±0.1 g/cm³. It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

The benzyl group at the 4-position of the oxazolidinone ring provides steric bulk, enabling effective diastereofacial shielding during reactions. This property is critical in applications such as asymmetric alkylations, conjugate reductions, and photodimerizations . For example, it has been used to synthesize (S)-equol and enantiomerically pure piperazic acids, demonstrating its versatility in producing chiral centers with high enantiomeric excess (>96%) .

Scientific Research Applications

Applications in Medicinal Chemistry

Lithium (S)-(-)-4-benzyl-2-oxazolidinone has been utilized as an intermediate in the synthesis of various pharmaceuticals, particularly oxazolidinones, which are known for their antibacterial properties.

Case Study: Synthesis of Oxazolidinone Antibiotics

A notable application is its use in synthesizing oxazolidinone antibiotics like linezolid. The compound serves as a chiral auxiliary that facilitates the formation of the desired stereochemistry during the synthesis process. Research indicates that using this compound can enhance the yield and purity of the final product, demonstrating its effectiveness as a synthetic tool .

Asymmetric Synthesis

This compound plays a critical role in asymmetric synthesis, particularly in reactions involving nucleophilic additions to carbonyl compounds.

Mechanistic Insights

The compound acts as a chiral ligand that stabilizes transition states during nucleophilic attacks, leading to high enantioselectivity. For example, when paired with aldehydes or ketones, it can facilitate the formation of chiral alcohols with excellent yields .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic systems, particularly in metal-catalyzed reactions.

Case Study: Catalysis with Transition Metals

This compound has been employed as a ligand in transition metal-catalyzed reactions, enhancing selectivity and reactivity. For instance, its use in palladium-catalyzed cross-coupling reactions has shown improved yields and reduced side reactions compared to non-chiral ligands .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to incorporate (S)-4-benzyl-2-oxazolidinone into chiral intermediates?

The compound is widely used as a chiral auxiliary in asymmetric synthesis. A standard protocol involves coupling unsaturated carboximides with (S)-4-benzyl-2-oxazolidinone via lithiation. For example, lithiated oxazolidinone reacts with acid chlorides (e.g., crotonyl chloride) to form imides, enabling stereoselective Diels-Alder reactions or conjugate reductions . Subsequent removal of the auxiliary via hydrolysis (e.g., using lithium hydroperoxide) yields enantiomerically pure products. Key steps include maintaining low temperatures (−78°C) during lithiation and employing chromatographic purification to isolate intermediates .

Q. How does (S)-4-benzyl-2-oxazolidinone act as a chiral auxiliary in stereoselective reductions?

The oxazolidinone ring directs face-selective reactions. For instance, conjugate reduction of α,β-unsaturated imides with bulky hydrides like L-Selectride (lithium trialkylborohydride) at −78°C in THF achieves high diastereoselectivity (>95:5 dr). Protonation of the enolate intermediate with saturated NH₄Cl ensures retention of stereochemistry, yielding products like 7 (73% yield, 95:5 dr via HPLC) . This methodology is critical for synthesizing enantiopure carbocycles or heterocycles in natural product synthesis .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in alkylation reactions using (S)-4-benzyl-2-oxazolidinone derivatives?

Diastereoselective methylation is achieved by generating a sodium enolate using NaHMDS (sodium hexamethyldisilazide) at −78°C, followed by alkylation with iodomethane. This method provided >90% diastereomeric excess (de) in the synthesis of HIV-1 protease inhibitors . Optimization requires strict temperature control, inert atmospheres, and stoichiometric excess of the alkylating agent. Post-reaction analysis via ¹H NMR and HPLC is essential to validate selectivity .

Q. What challenges arise during the removal of the oxazolidinone auxiliary, and how are they addressed?

Direct hydrolysis of the auxiliary can lead to side reactions, such as sulfoxide formation in sulfur-containing substrates. A two-step solution involves first oxidizing the sulfur to a sulfone using oxone, followed by lithium hydroperoxide treatment to cleave the oxazolidinone. This approach avoids diastereomer formation and achieves >80% yield of enantiopure carboxylic acids (e.g., 9 and 11, [α]₂₃ᴅ ±5°, MeOH) . Alternative methods include LAH (lithium aluminum hydride) reduction for hydroxymethyl intermediates .

Q. How do solvent composition and temperature affect chiral separations of oxazolidinone derivatives?

HPLC resolution of (S)- and (R)-4-benzyl-2-oxazolidinone enantiomers is influenced by solvent polarity and column temperature. For instance, acetonitrile/water mixtures at 25°C enhance retention time differences, while elevated temperatures reduce analysis time but may compromise resolution. The "minimum variance per unit column length" model helps balance efficiency and throughput .

Q. Methodological and Analytical Considerations

Q. What spectroscopic techniques are critical for confirming the stereochemical outcome of oxazolidinone-mediated reactions?

  • ¹H NMR : Diastereotopic proton splitting (e.g., 400 MHz) confirms stereochemistry in intermediates like 7 and 10, where single isomers are observed .
  • HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, with pre- and post-chromatography analysis ensuring no racemization .
  • X-ray crystallography : Used to unambiguously assign configurations in cycloadducts (e.g., Diels-Alder product 19) .

Q. How can researchers troubleshoot low yields in oxazolidinone-based conjugate additions?

Common issues include catalyst poisoning (e.g., sulfur deactivation of Pd/C in hydrogenation) and incomplete enolate formation. Substituting Pd/C with non-metallic reductants (e.g., L-Selectride) or pre-oxidizing sulfur to sulfones improves reactivity . For enolate generation, ensure rigorous drying of THF and use fresh NaHMDS to prevent side reactions .

Q. Applications in Complex Molecule Synthesis

Q. What role does (S)-4-benzyl-2-oxazolidinone play in the synthesis of bioactive macrocycles or natural products?

The auxiliary enables stereocontrol in key bond-forming steps. For example, in the synthesis of dynemicin A analogs, oxazolidinone-directed Diels-Alder reactions yield cycloadducts (81% yield) with defined stereochemistry, critical for antitumor activity . Similarly, marine natural product analogues synthesized using this auxiliary showed cytotoxic activity against cancer cell lines (e.g., A549, HeLa) .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-4-Benzyl-2-Oxazolidinone

The enantiomeric (R)-4-benzyl-2-oxazolidinone shares identical physical properties (e.g., molecular weight, melting point) with its (S)-counterpart but exhibits contrasting stereochemical outcomes in reactions. For instance:

  • Conjugate Reduction : When used in the reduction of α,β-unsaturated carboximides, the (S)-enantiomer afforded a diastereomeric ratio (dr) of >96:4 , whereas the (R)-form showed significantly lower selectivity (dr ~1:1.5) under identical conditions .
  • Synthetic Utility : The (S)-enantiomer is preferred in protocols requiring high stereocontrol, such as the synthesis of HIV-1 protease inhibitors, where it ensures precise van der Waals interactions in enzyme active sites .

Structural Analogues: Substituted Oxazolidinones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Applications Selectivity/Reactivity
(S)-4-Benzyl-2-oxazolidinone C₁₀H₁₁NO₂ 177.20 Benzyl substituent Asymmetric alkylation, photodimerization >96% ee in reductions
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone C₁₀H₁₃N₃O₂ 207.23 Hydrazine-benzyl hybrid Intermediate in bioactive molecule synthesis Enhanced solubility in HCl salt form
(S)-4-(2-Aminobenzyl)-2-oxazolidinone C₁₀H₁₂N₂O₂ 192.22 Amino-benzyl substituent Pending applications (under study) N/A

Key Insights :

  • The 4-hydrazinobenzyl derivative (C₁₀H₁₃N₃O₂) exhibits altered solubility and reactivity due to its polar hydrazine group, making it suitable for aqueous-phase reactions .
  • Substituents like 2-aminobenzyl may introduce hydrogen-bonding capabilities, though their synthetic utility remains underexplored .

Heterocyclic Analogues: Thiadiazoles and Thiazolidinones

Compounds like 4-phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole () and 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone () differ in core structure and reactivity:

Property Oxazolidinones Thiadiazoles/Thiazolidinones
Heteroatoms Oxygen in the ring Sulfur and nitrogen
Electronic Effects Moderate polarity Enhanced electron deficiency
Applications Asymmetric synthesis Anticancer, antimicrobial agents
Example Reaction Diastereoselective alkylation Cycloaddition, bioactivity screens
  • Thiadiazoles (e.g., 3c–3e in ) are synthesized via NaH-mediated cyclization and exhibit higher thermal stability (melting points >150 °C) compared to oxazolidinones .
  • Thiazolidinones (e.g., Les-6222 in ) are prioritized in drug discovery for their antiproliferative activity but lack the stereochemical versatility of oxazolidinones .

Research Findings and Data Tables

Table 1: Reaction Selectivity Using (S)-4-Benzyl-2-Oxazolidinone vs. Analogues

Reaction Type Auxiliary Used Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Conjugate Reduction (S)-4-Benzyl-2-oxazolidinone >96:4 >96%
Photodimerization (S)-4-Benzyl-2-oxazolidinone 75:25 (syn-HT) N/A
Methylation (R)-4-Benzyl-2-oxazolidinone 1:1.5 <50%

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Solubility LogP
(S)-4-Benzyl-2-oxazolidinone 87–90 DMSO, THF 1.8
(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone HCl N/A Water (HCl salt) N/A
4-Phenyl-5-(4-methylphenoxy)-1,2,3-thiadiazole 162–164 Ethanol, DCM 3.5

Preparation Methods

Synthetic Route via Borane-Mediated Reduction and Cyclization

The primary method for synthesizing (S)-4-benzyl-2-oxazolidinone, the precursor to its lithium salt, involves a two-step process starting from N-Boc-L-phenylglycine.

Step 1: Borane Reduction of N-Boc-L-Phenylglycine

N-Boc-L-phenylglycine is reduced using borane reagents such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-Me₂S) at 0–25°C. Key parameters include:

  • Molar ratio : 1:2–4.5 (N-Boc-L-phenylglycine to borane) .

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran .

  • Reaction time : 3–8 hours under inert conditions .

This step yields N-Boc-L-phenylglycinol with high enantiomeric purity (>99%), critical for subsequent cyclization.

Step 2: Cyclization Catalyzed by Alkali Metal tert-Butoxides

N-Boc-L-phenylglycinol undergoes cyclization in the presence of potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) .

  • Catalyst loading : 1.0–2.0 equivalents relative to glycinol .

  • Reaction conditions : Room temperature or reduced-pressure distillation .

  • Yield : >70% for (S)-4-benzyl-2-oxazolidinone .

The reaction mechanism proceeds via deprotection of the Boc group and intramolecular nucleophilic attack, forming the oxazolidinone ring.

Formation of Lithium (S)-(-)-4-Benzyl-2-Oxazolidinone

Deprotonation Using n-Butyllithium

The lithium enolate is generated by treating (S)-4-benzyl-2-oxazolidinone with n-butyllithium (n-BuLi) in anhydrous THF at low temperatures (−78°C to 0°C) .

  • Stoichiometry : 1.0–1.2 equivalents of n-BuLi per oxazolidinone .

  • Reaction time : 30–60 minutes .

This step exploits the strong basicity of n-BuLi (pKa ~48) to deprotonate the α-carbon of the oxazolidinone, forming a resonance-stabilized enolate .

Mechanistic Insights:

  • Solvent effects : THF coordinates to lithium, stabilizing the enolate and enhancing reactivity .

  • Aggregation state : n-BuLi exists as hexamers or tetramers in solution, which dissociate into monomers during deprotonation .

Alternative Pathways and Comparative Analysis

Microwave-Assisted Cyclization

A modified approach (CN103601695A) employs microwave irradiation to accelerate cyclization :

  • Conditions : 60–120°C for 1–5 hours .

  • Catalyst : Diethyl carbonate as a carbonyl source .
    This method reduces reaction times but requires specialized equipment, limiting industrial scalability .

Industrial Considerations and Green Chemistry

The borane-mediated route adheres to green chemistry principles by:

  • Avoiding cytotoxic reagents (e.g., carbon disulfide, Lawesson’s reagent) .

  • Utilizing recyclable solvents (e.g., THF) .

  • Achieving high atom economy (∼85%) .

Scalability is further enhanced by:

  • Catalyst recycling : Potassium tert-butoxide can be recovered via filtration .

  • Low-temperature operations : Minimizing side reactions and energy consumption .

Data Tables

Table 1: Optimization of Borane Reduction (Step 1)

ParameterOptimal RangeImpact on Yield
Borane reagentBH₃-THFMaximizes 85%
Temperature0–25°CPrevents epimerization
Molar ratio (substrate:borane)1:3Balances cost and efficiency

Table 2: Cyclization Conditions (Step 2)

CatalystLoading (equiv)Yield (%)
KOtBu1.572
NaOtBu2.068

Table 3: Deprotonation Efficiency with n-BuLi

SolventTemperature (°C)Reaction Time (min)Enolate Purity (%)
THF−784598
Diethyl ether−786095

Properties

Molecular Formula

C10H11LiNO2

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C10H11NO2.Li/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,11,12);/t9-;/m0./s1

InChI Key

NTAOXHNZYUQALL-FVGYRXGTSA-N

Isomeric SMILES

[Li].C1[C@@H](NC(=O)O1)CC2=CC=CC=C2

Canonical SMILES

[Li].C1C(NC(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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